2-Phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylethenesulfonamide is an organic compound with the molecular formula C8H9NO2S. It is a member of the styrene family and is characterized by the presence of a sulfonamide group attached to a phenylethene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethenesulfonamide typically involves the reaction of phenylethene with sulfonamide precursors. One common method involves the use of a xanthate ester as a reagent for aminosulfonation, using pre-formed imidoiodinane as the nitrogen source . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using commercially available reagents and operationally convenient conditions. The process involves the use of sulfonyl chlorides and amines in the presence of organic or inorganic bases . This method is efficient and allows for the production of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Phenylethenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The phenylethene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted phenylethenesulfonamides .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown promise in biological studies, particularly in the development of new drugs.
Medicine: It has been investigated for its anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-Phenylethenesulfonamide involves its interaction with specific molecular targets. In biological systems, it acts as a competitive antagonist of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria . This mechanism makes it a potential candidate for antibacterial and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Phenylethenesulfonamide include:
- 2-Methoxyethoxy-2-phenylethenesulfonamide
- 2-Fluoroethoxy-2-phenylethenesulfonamide
- 2-Phenylethanesulfonamide
Uniqueness
What sets this compound apart from its analogs is its unique structural configuration, which allows for specific interactions with molecular targets.
Properties
Molecular Formula |
C8H9NO2S |
---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
(Z)-2-phenylethenesulfonamide |
InChI |
InChI=1S/C8H9NO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,9,10,11)/b7-6- |
InChI Key |
SHPHBMZZXHFXDF-SREVYHEPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\S(=O)(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.